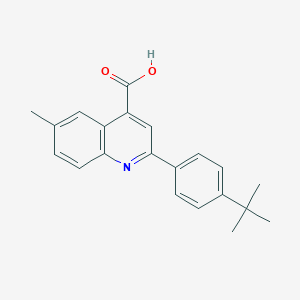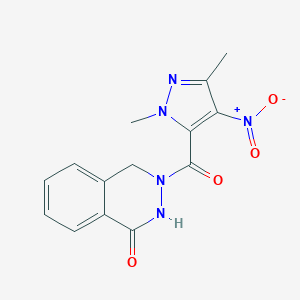
2-(4-Tert-butylphenyl)-6-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-(4-Tert-butylphenyl)-6-methylquinoline-4-carboxylic acid” can be inferred from its name. It likely contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. The “2-(4-Tert-butylphenyl)” indicates a tert-butylphenyl group attached at the 2-position of the quinoline. The “6-methyl” indicates a methyl group attached at the 6-position of the quinoline. The “4-carboxylic acid” indicates a carboxylic acid group attached at the 4-position of the quinoline .Applications De Recherche Scientifique
Environmental Impact and Toxicity
Synthetic phenolic antioxidants (SPAs), including compounds structurally related to 2-(4-Tert-butylphenyl)-6-methylquinoline-4-carboxylic acid, are extensively used in various industrial applications to prevent oxidative degradation, thereby extending product shelf life. Research has highlighted the environmental occurrence, human exposure, and toxicity of SPAs. These compounds have been detected in indoor dust, outdoor air particulates, sea sediment, river water, and biological samples such as fat tissues, serum, urine, breast milk, and fingernails. Toxicity studies suggest potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity for some SPAs. Future research directions include investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Antioxidant Activity and Analytical Methods
The antioxidant properties of compounds, including those similar to this compound, have been a major interest in various fields. A comprehensive review of analytical methods used in determining antioxidant activity sheds light on the significance of these compounds in food engineering, medicine, and pharmacy. This review discusses tests based on hydrogen atom transfer (HAT) and single electron transfer (SET), along with their applicability, advantages, and disadvantages, highlighting the critical role of these methods in analyzing the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Biocatalyst Inhibition
The study of carboxylic acids, including molecules structurally akin to this compound, reveals their inhibitory effects on biocatalysts used in fermentative production, such as engineered microbes (e.g., Escherichia coli and Saccharomyces cerevisiae). This review highlights the impact of carboxylic acids on microbial cells, focusing on membrane damage and internal pH decrease, offering insights into metabolic engineering strategies to enhance microbial robustness (Jarboe, Royce, & Liu, 2013).
Sorption to Environmental Matrices
Research on sorption of phenolic compounds, which include structures related to this compound, to soil, organic matter, and minerals provides significant insights into environmental chemistry. This review compiles data on soil–water distribution coefficients for various phenoxy herbicides, indicating that organic matter and iron oxides are crucial sorbents. The findings suggest avenues for future research on the environmental behavior and mitigation of these compounds' impacts (Werner, Garratt, & Pigott, 2012).
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-13-5-10-18-16(11-13)17(20(23)24)12-19(22-18)14-6-8-15(9-7-14)21(2,3)4/h5-12H,1-4H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUPXLTTYYKFCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601161358 |
Source


|
| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-6-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601161358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438219-50-2 |
Source


|
| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-6-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438219-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-6-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601161358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-[4-(dimethylamino)phenyl]-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(2-iodophenyl)acetamide](/img/structure/B454820.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B454821.png)
![N-[1-(4-tert-butylphenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B454823.png)

![N-[1-(4-tert-butylphenyl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B454827.png)
![N-(4-butoxyphenyl)-2-[3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-(2-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B454828.png)
![2,2-diphenyl-2-[3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B454830.png)
![Methyl 4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454832.png)
![2-AMINO-4-{4-[(2-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B454833.png)
![2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B454836.png)

![2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B454839.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B454841.png)

